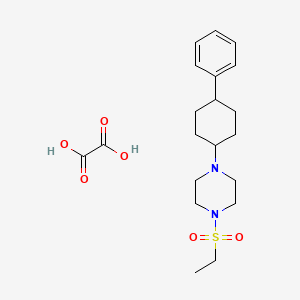![molecular formula C25H23N3O2 B5511868 3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5511868.png)
3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of dibenzo[b,e][1,4]diazepin-1-ones, including 3-(2-methoxyphenyl)-11-(3-pyridinyl) derivatives, involves condensation and cyclization reactions. These compounds are synthesized by dehydrative cyclization of certain precursors with polyphosphoric acid or similar cyclization agents, leading to various substituted derivatives with potential pharmacological properties (Cortés, García Mellado, & Sanabria, 2002). The structural integrity of the synthesized compounds is confirmed through spectral analyses, including IR, 1H-NMR, 13C-NMR, and MS techniques.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography and spectroscopic methods, confirming the presence of the dibenzo[b,e][1,4]diazepin-1-one skeleton. The spectral data provide insights into the substitution patterns and the overall conformation of the molecules, which are crucial for understanding their chemical behavior and interaction with biological targets (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, demonstrating their reactive versatility. These reactions enable the introduction of diverse functional groups, significantly altering the chemical and pharmacological properties of the compounds (Chechina, Kravchuk, Omelchenko, Shishkin, & Kolos, 2015).
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored efficient synthesis methods for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, highlighting their potential biological and pharmacological activities. These activities include their roles as anticonvulsants and in the treatment of schizophrenia within the central nervous system (CNS). The structural characterization of these compounds is achieved through spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, indicating their complex and diverse chemical properties (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Potential Biological Activities
Derivatives of this compound have been synthesized and examined for their interactions with central and mitochondrial benzodiazepine receptors. Studies have shown that some derivatives are highly effective in displacing diazepam from central benzodiazepine receptors, indicating potential applications in neurological research and therapeutic interventions. The specificity and efficacy of these interactions suggest a promising area of study for understanding and modulating CNS functions (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).
Chemical Reactions and Modifications
The compound and its derivatives undergo various chemical reactions, leading to novel rearrangements and the formation of complex structures. These reactions are crucial for developing new pharmaceutical agents with enhanced efficacy and specificity. Studies have documented novel synthetic routes and chemical transformations, providing insights into the versatile chemistry of dibenzo[b,e][1,4]diazepin-1-ones and their potential for generating new therapeutic molecules (Cairns, Clarkson, Hamersma, & Rae, 2002).
properties
IUPAC Name |
9-(2-methoxyphenyl)-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-23-11-5-2-8-18(23)17-13-21-24(22(29)14-17)25(16-7-6-12-26-15-16)28-20-10-4-3-9-19(20)27-21/h2-12,15,17,25,27-28H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTWOJXQQNOQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC3=C(C(NC4=CC=CC=C4N3)C5=CN=CC=C5)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)
![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)

![4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5511851.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)
![{4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5511865.png)
